



Application Notes and Protocols: (E/Z)-CP-724714 In Vitro Kinase Assay

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Compound of Interest		
Compound Name:	(E/Z)-CP-724714	
Cat. No.:	B1684472	Get Quote

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Introduction

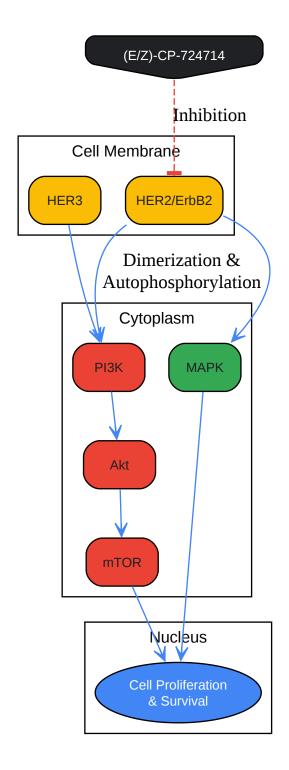
(E/Z)-CP-724714 is a potent and selective inhibitor of the HER2/ErbB2 receptor tyrosine kinase.[1][2] Amplification and overexpression of the HER2 gene are linked to the development and progression of several human cancers, particularly breast, ovarian, and stomach cancers. [3][4] CP-724714 has demonstrated significant antitumor activity in preclinical models by inhibiting HER2 autophosphorylation and downstream signaling pathways, leading to cell cycle arrest and apoptosis in HER2-driven cancer cells.[3] This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of (E/Z)-CP-724714 against HER2/ErbB2.

Signaling Pathway Targeted by (E/Z)-CP-724714

The HER2 signaling pathway plays a crucial role in regulating cell growth, survival, and differentiation.[5] HER2 belongs to the epidermal growth factor receptor (EGFR) family of transmembrane receptor tyrosine kinases.[6] Upon dimerization with other ErbB family members, HER2 undergoes autophosphorylation of tyrosine residues in its intracellular domain. [7] This phosphorylation event initiates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which are critical for tumor cell proliferation and survival.



[5][6][8] (E/Z)-CP-724714 selectively inhibits the kinase activity of HER2, thereby blocking these downstream signals.



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Caption: HER2 Signaling Pathway Inhibition by (E/Z)-CP-724714.





Quantitative Data: Kinase Inhibitory Profile of CP-724714

The inhibitory activity of **(E/Z)-CP-724714** has been quantified against a panel of kinases, demonstrating its high selectivity for HER2/ErbB2.

Kinase Target	IC50 (nM)	Selectivity vs. HER2/ErbB2
HER2/ErbB2	10	-
EGFR	6,400	>640-fold
Insulin Receptor (InsR)	>10,000	>1,000-fold
IGF-1R	>10,000	>1,000-fold
PDGFRβ	>10,000	>1,000-fold
VEGFR2	>10,000	>1,000-fold
Abl	>10,000	>1,000-fold
Src	>10,000	>1,000-fold
c-Met	>10,000	>1,000-fold

Data compiled from publicly available sources.[1][2][9]

Experimental Protocol: In Vitro HER2/ErbB2 Kinase Assay

This protocol outlines a method to determine the in vitro inhibitory activity of **(E/Z)-CP-724714** against the HER2/ErbB2 kinase. The assay measures the phosphorylation of a synthetic substrate by the recombinant intracellular domain of HER2/ErbB2.

Materials and Reagents

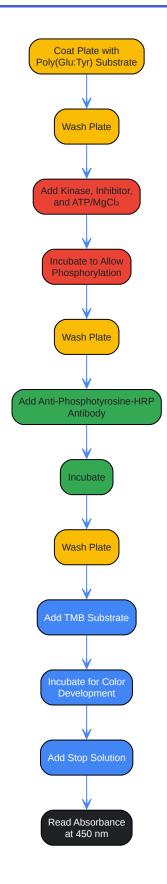
Recombinant HER2/ErbB2 intracellular domain (e.g., expressed in baculovirus-infected Sf9 cells as a GST-fusion protein)[1]



- Poly(Glu:Tyr, 4:1) substrate
- (E/Z)-CP-724714
- ATP (Adenosine 5'-triphosphate)
- MgCl₂ (Magnesium Chloride)
- Kinase Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)
- 96-well microtiter plates (e.g., Nunc MaxiSorp)[1]
- Phosphate-Buffered Saline (PBS)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Phosphotyrosine-specific antibody conjugated to Horseradish Peroxidase (HRP)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop Solution (e.g., 2N H₂SO₄)
- Plate reader capable of measuring absorbance at 450 nm

Experimental Workflow





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Caption: In Vitro Kinase Assay Experimental Workflow.



Procedure

- Plate Coating:
 - Coat the wells of a 96-well microtiter plate with 100 μL/well of 0.25 mg/mL poly(Glu:Tyr,
 4:1) substrate dissolved in PBS.[1]
 - Incubate the plate overnight at 37°C.[1]
 - The following day, wash the plate three times with Wash Buffer.
- Kinase Reaction:
 - Prepare a serial dilution of (E/Z)-CP-724714 in kinase buffer.
 - In each well, add the following in order:
 - Kinase Buffer
 - (E/Z)-CP-724714 at various concentrations (or vehicle control)
 - Recombinant HER2/ErbB2 enzyme
 - Pre-incubate for 10-15 minutes at room temperature.
 - Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well. The final concentration of ATP should be at or near the Km for the enzyme.
 - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

Detection:

- Terminate the reaction by washing the plate three times with Wash Buffer.
- \circ Add 100 μL of a phosphotyrosine-specific antibody-HRP conjugate diluted in a suitable blocking buffer to each well.
- Incubate for 1-2 hours at room temperature.



- Wash the plate three times with Wash Buffer.
- Add 100 μL of TMB substrate to each well and incubate in the dark until sufficient color development is observed.
- Stop the reaction by adding 100 μL of Stop Solution.
- Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (wells without enzyme) from all other readings.
 - Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
 - Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Conclusion

This in vitro kinase assay protocol provides a robust and reliable method for determining the inhibitory potency and selectivity of **(E/Z)-CP-724714** against HER2/ErbB2. The provided data and pathway information offer a comprehensive overview for researchers engaged in the study and development of targeted cancer therapies.

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